2-Cyclohexylidenecyclohexanone (CAS 1011-12-7) is an α,β-unsaturated ketone characterized by two cyclohexyl rings linked by an exocyclic double bond conjugated to the carbonyl group. Formed from the self-condensation of cyclohexanone, its primary procurement value lies in its function as a structurally rigid and sterically hindered C12 building block. Unlike simpler cyclic ketones, its specific geometry is leveraged in organic synthesis for constructing complex polycyclic and spirocyclic systems, which are of interest in medicinal chemistry and materials science.
Substituting 2-Cyclohexylidenecyclohexanone with more common cyclic enones like 2-cyclohexenone is not viable for many applications due to fundamental differences in product topology. The exocyclic placement of the C=C double bond in 2-cyclohexylidenecyclohexanone directs cycloaddition reactions to form spiro[5.5]undecane systems. In contrast, the endocyclic double bond of 2-cyclohexenone yields fused bicyclo[4.2.0]octanone skeletons under similar conditions. This structural divergence means the choice of isomer is a critical, non-negotiable parameter for achieving the desired molecular framework. Furthermore, the significant steric bulk of the second cyclohexyl ring modulates the accessibility of the β-carbon to nucleophiles, leading to different reactivity profiles compared to less hindered analogs like 2-benzylidenecyclohexanone or simple aliphatic enones.
The key procurement differentiator for 2-cyclohexylidenecyclohexanone is its ability to directly form spirocyclic systems, a function not replicated by its common endocyclic isomer, 2-cyclohexenone. For example, photochemical [2+2] cycloaddition of an alkene to 2-cyclohexylidenecyclohexanone yields a spiro[5.5]undecane framework. The same reaction with 2-cyclohexenone exclusively produces a fused bicyclo[4.2.0]octanone core. This provides a clear, outcome-based selection criterion: if the target molecule requires a spiro center at the C1 position, 2-cyclohexylidenecyclohexanone is the necessary precursor.
| Evidence Dimension | Product Skeleton from [2+2] Cycloaddition |
| Target Compound Data | Spiro[5.5]undecane core |
| Comparator Or Baseline | 2-Cyclohexenone yields a Bicyclo[4.2.0]octane core |
| Quantified Difference | Fundamentally different molecular topology (spirocyclic vs. fused bicyclic) |
| Conditions | Photochemical [2+2] cycloaddition with an alkene |
This guarantees access to a specific, high-value spirocyclic scaffold that is unobtainable from the more common and often-substituted endocyclic enone isomer.
In the synthesis of complex nitrogen-containing heterocycles, 2-cyclohexylidenecyclohexanone serves as a specific and effective precursor for dodecahydrocarbazole derivatives. This transformation leverages the complete C12 backbone of the molecule in a cyclization reaction. Attempting this synthesis with cyclohexanone itself would require a multi-step sequence, including initial dimerization and subsequent cyclization, significantly lowering process efficiency. Using a simpler enone like 2-cyclohexenone would result in a different, lower molecular weight carbazole analog.
| Evidence Dimension | Synthetic Route to Dodecahydrocarbazoles |
| Target Compound Data | Direct cyclization from C12 backbone |
| Comparator Or Baseline | Cyclohexanone requires a multi-step sequence (dimerization, then cyclization) |
| Quantified Difference | Reduced step count and improved process economy |
| Conditions | Cyclization reaction to form carbazole ring system |
For synthesizing specific high-molecular-weight carbazoles, procuring this compound provides a more direct and efficient pathway than starting from the simpler, non-dimerized ketone.
The hydrogenation behavior of 2-cyclohexylidenecyclohexanone is distinct from that of its parent ketone, cyclohexanone, providing access to different classes of downstream products. Catalytic hydrogenation of 2-cyclohexylidenecyclohexanone can yield dicyclohexyl ketone (reduction of C=C) or dicyclohexylmethanol (reduction of C=C and C=O). In contrast, the hydrogenation of cyclohexanone under similar conditions yields only cyclohexanol, a C6 alcohol with significantly different physical properties (e.g., boiling point, viscosity). This makes 2-cyclohexylidenecyclohexanone a specific precursor for C12 saturated products not accessible from cyclohexanone in a single hydrogenation step.
| Evidence Dimension | Catalytic Hydrogenation Product |
| Target Compound Data | Dicyclohexyl ketone or Dicyclohexylmethanol (C12) |
| Comparator Or Baseline | Cyclohexanone yields Cyclohexanol (C6) |
| Quantified Difference | Access to saturated C12 bicyclic structures vs. a simple C6 monocyclic alcohol |
| Conditions | Standard catalytic hydrogenation (e.g., over Pt or Pd catalyst) |
This enables its use as a direct precursor for C12 derivatives used as specialty solvents, plasticizers, or lubricant components, where the more volatile C6 alcohol from cyclohexanone is unsuitable.
Based on its defined exocyclic geometry that dictates spiro-annulation, this compound is a rational choice for the synthesis of spiro[5.5]undecane-based heterocyclic scaffolds. These structures are of high interest in drug discovery programs due to their three-dimensional character.
In applications where a spirocyclic photoproduct is the explicit target, 2-cyclohexylidenecyclohexanone is the required starting material over endocyclic isomers like 2-cyclohexenone, which would lead to undesired fused-ring systems.
For manufacturing processes aimed at producing dicyclohexyl ketone or dicyclohexylmethanol, this compound serves as a direct and efficient precursor via a single catalytic hydrogenation step, bypassing the need to build the C12 skeleton from C6 units.
The compound is a validated starting material for the efficient, single-step synthesis of the dodecahydrocarbazole skeleton, a core structure used in the development of organic electronic materials and specialty chemicals.